RO4929097
Overview
Description
RO4929097, also known as RG-4733, is a gamma secretase inhibitor that has been studied as an anti-cancer drug . It was initially developed by Roche for the treatment of Alzheimer’s disease, but current research focuses on cancer . Over 35 phase I and II clinical trials have been performed, but no phase III trials have yet commenced .
Molecular Structure Analysis
The molecular formula of this compound is C22H20F5N3O3 . It has a molar mass of 469.412 g/mol . The IUPAC name for this compound is 2,2-Dimethyl-N-[(10S)-9-oxo-8-azatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-10-yl]-N′-(2,2,3,3,3-pentafluoropropyl)propanediamide .
Physical And Chemical Properties Analysis
This compound is a small-molecule inhibitor of γ secretase . It has a high oral bioavailability . The IC50 of this compound is 4 nM in a cell-free assay . It shows no in vitro inhibitory activity on the closely related proteases .
Scientific Research Applications
RO4929097 has been studied for its potential therapeutic applications in a variety of diseases. In vivo studies have demonstrated the compound’s anti-inflammatory, anti-proliferative, and anti-angiogenic effects in animal models of cancer, inflammation, and metabolic disorders. In vitro studies have shown that this compound can inhibit the proliferation of a variety of cancer cell lines and can also induce apoptosis in these cell lines. Additionally, this compound has been studied for its potential use in the treatment of diabetes, as it has been shown to reduce blood glucose levels in animal models of diabetes.
Mechanism of Action
Target of Action
RO4929097, also known as RG-4733 or KK8645V7LE, is primarily a gamma-secretase inhibitor . Gamma-secretase is an intramembrane protease that plays a crucial role in various cellular processes, including the regulation of the Notch signaling pathway .
Mode of Action
This compound interacts with gamma-secretase, inhibiting its activity . This inhibition leads to a blockade of the Notch signaling pathway . Notch signaling is a cell communication system that is essential for cell differentiation, proliferation, and apoptosis . By inhibiting gamma-secretase, this compound prevents the cleavage and activation of Notch receptors, thereby inhibiting Notch signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Notch signaling pathway . Notch signaling is upregulated in many forms of cancer, and its inhibition can lead to the suppression of tumor growth .
Pharmacokinetics
It is known that this compound has high oral bioavailability , which suggests that it is well-absorbed in the gastrointestinal tract and can reach systemic circulation effectively.
Result of Action
The inhibition of Notch signaling by this compound can lead to various molecular and cellular effects. It can induce changes in cell phenotype, suppress tumor growth, and potentially lead to the death of cancer cells .
Biological Activity
RO4929097 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-angiogenic effects. In addition, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, tyrosine kinase, and phosphoinositide 3-kinase. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-3 and caspase-9 pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit tumor growth, and reduce blood glucose levels. Additionally, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, tyrosine kinase, and phosphoinositide 3-kinase.
Advantages and Limitations for Lab Experiments
RO4929097 has several advantages for laboratory experiments. It is a small molecule that is rapidly absorbed and distributed throughout the body, making it suitable for in vivo studies. Additionally, it has a wide range of biological activities, making it suitable for a variety of applications. However, there are also some limitations for laboratory experiments. This compound is rapidly metabolized and eliminated from the body, making it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different contexts.
Future Directions
The potential therapeutic applications of RO4929097 are numerous, and there are many future directions for research. For example, further studies are needed to better understand the compound’s mechanism of action and to identify additional targets for its therapeutic effects. Additionally, further studies are needed to investigate the long-term effects of this compound and to determine its safety and efficacy in clinical trials. Finally, further studies are needed to explore the potential of this compound as a drug delivery platform, as it has been shown to be rapidly absorbed and distributed throughout the body.
Synthesis Methods
RO4929097 is synthesized through a multi-step synthesis process. The synthesis process begins with the preparation of the starting material, N-(2-chloro-4-methylphenyl)-2-methylpropanamide, which is then reacted with 2-chloro-4-methylthiophene to form the intermediate 4-methylthiophene-2-carboxylic acid. This intermediate is then reacted with 2-chloro-4-methylthiophene to form the compound 4-methylthiophene-2-carboxylic acid, which is then reacted with 1,3-diaminopropane to form this compound.
Biochemical Analysis
Biochemical Properties
RG-4733 plays a significant role in biochemical reactions by inhibiting γ-secretase . This interaction with γ-secretase leads to the blockade of Notch signaling in tumor cells .
Cellular Effects
The effects of RG-4733 on various types of cells and cellular processes are primarily through its influence on cell signaling pathways. By inhibiting γ-secretase, RG-4733 blocks Notch signaling, which can have a profound impact on gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of RG-4733 involves binding interactions with γ-secretase, leading to its inhibition . This inhibition results in the blockade of Notch signaling, which can lead to changes in gene expression .
Metabolic Pathways
The metabolic pathways that RG-4733 is involved in are primarily related to its role as a γ-secretase inhibitor
properties
IUPAC Name |
2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPLJFIFUQPSJR-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233833 | |
Record name | N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
847925-91-1 | |
Record name | Ro 4929097 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847925-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 4929097 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847925911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG-4733 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-((7S)-6,7-Dihydro-6-oxo-5H-dibenz(b,d)azepin-7-yl)-2,2-dimethyl-N'-(2,2,3,3,3-pentafluoropropyl)-propanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RG-4733 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK8645V7LE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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